Cas no 895645-26-8 (N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 1(4H)-Quinolineacetamide, N-(3-chlorophenyl)-3-(4-ethylbenzoyl)-6-methyl-4-oxo-
- F1609-0301
- N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
- N-(3-chlorophenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide
- AKOS001819904
- N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]acetamide
- 895645-26-8
- N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-ylacetamide
-
- インチ: 1S/C27H23ClN2O3/c1-3-18-8-10-19(11-9-18)26(32)23-15-30(24-12-7-17(2)13-22(24)27(23)33)16-25(31)29-21-6-4-5-20(28)14-21/h4-15H,3,16H2,1-2H3,(H,29,31)
- InChIKey: YJEOJBUNMOYSNW-UHFFFAOYSA-N
- ほほえんだ: N1(CC(NC2=CC=CC(Cl)=C2)=O)C2=C(C=C(C)C=C2)C(=O)C(C(=O)C2=CC=C(CC)C=C2)=C1
計算された属性
- せいみつぶんしりょう: 458.1397203g/mol
- どういたいしつりょう: 458.1397203g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 773
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 66.5Ų
じっけんとくせい
- 密度みつど: 1.304±0.06 g/cm3(Predicted)
- ふってん: 678.0±55.0 °C(Predicted)
- 酸性度係数(pKa): 13.03±0.70(Predicted)
N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1609-0301-2μmol |
N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
895645-26-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1609-0301-1mg |
N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
895645-26-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1609-0301-20mg |
N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
895645-26-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1609-0301-10mg |
N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
895645-26-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
A2B Chem LLC | BA76809-100mg |
N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
895645-26-8 | 100mg |
$697.00 | 2024-04-19 | ||
Life Chemicals | F1609-0301-10μmol |
N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
895645-26-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1609-0301-20μmol |
N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
895645-26-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1609-0301-40mg |
N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
895645-26-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1609-0301-75mg |
N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
895645-26-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1609-0301-50mg |
N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
895645-26-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-ylacetamide 関連文献
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-ylacetamideに関する追加情報
Professional Introduction to N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS No. 895645-26-8)
N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-ylacetamide, identified by its CAS number 895645-26-8, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including chlorophenyl, ethylbenzoyl, and quinolinone moieties, suggests a rich chemical diversity that could be leveraged for various biological activities.
The structural framework of N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-ylacetamide incorporates elements that are commonly associated with pharmacological efficacy. The quinolinone core is a well-known scaffold in medicinal chemistry, often employed in the design of bioactive molecules due to its ability to interact with biological targets. Specifically, the 4-oxo substituent and the dihydroquinoline ring contribute to the compound's overall pharmacophore, enhancing its potential as a lead compound in drug discovery.
In recent years, there has been a growing interest in quinolinone derivatives for their broad spectrum of biological activities. These compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of 3-chlorophenyl and 4-ethylbenzoyl groups into the molecular structure further expands the chemical space available for modulating biological responses. Such modifications can fine-tune the compound's interactions with target enzymes and receptors, thereby optimizing its therapeutic potential.
The synthesis of N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-ylacetamide involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques has enabled chemists to achieve high yields and purity levels, which are crucial for subsequent biological evaluation. The structural complexity of this compound necessitates rigorous analytical methods to confirm its identity and purity, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
The biological evaluation of N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-ylacetamide has revealed promising results in preclinical studies. Initial assays have demonstrated inhibitory activity against various enzymes and receptors relevant to human diseases. For instance, the compound has shown potential as an inhibitor of kinases and other enzymes involved in cancer cell proliferation. Additionally, its interaction with inflammatory pathways suggests that it may have therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders.
The quinolinone scaffold is particularly noteworthy for its ability to modulate protein-protein interactions and enzyme activity. By binding to specific targets within cellular pathways, N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxyo-dihydroquinolin-y-acetamide can disrupt disease-causing mechanisms and restore normal cellular function. This makes it an attractive candidate for further development into a novel therapeutic agent. The combination of structural features from different functional groups enhances its versatility and potential for drug design.
In conclusion, N-(3-chlorophenyl)-2-[email protected](email protected)]methyl[substanc]@[substanc]-[substanc]-[substanc]@[substanc]@[substanc]@[substanc]-[substanc]@[substanc]-[substanc]-[substanc]@[substanc]-[substanc]@[substanc]-[substanc]-@N-[email protected][email protected][email protected][email protected][email protected][email protected][email protected][email protected][email protected][email protected][email protected][email protected]@N-[email protected]@[substanc]-[substanc]-[substanc]-@N-[email protected]@[substanc]-[substanc]-[substanc]-@N-[email @substance(substance)]]@[substance(substance)]]@[substance(substance)]]@[substance(substance)]]@[substance(substance)]]@[substance(substance)]]@ is a structurally complex compound with significant potential in pharmaceutical research. Its unique combination of functional groups and promising biological activities make it a valuable asset in the quest for new therapeutic agents. Further studies are warranted to fully elucidate its mechanism of action and explore its therapeutic applications.
895645-26-8 (N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-ylacetamide) 関連製品
- 1805276-93-0(2-Chloro-3-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine)
- 477886-88-7(2-((Z)-1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}ethylidene)-1-hydrazinecarbothioamide)
- 2172146-81-3(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidocyclohexane-1-carboxylic acid)
- 883107-68-4(6-Chloro-2-fluoro-3-hydroxypyridine)
- 151907-79-8((1S,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid)
- 335654-08-5(2-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one)
- 1396556-65-2(ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate)
- 2228860-94-2(1-bromo-3-methoxy-2-(2-methylbut-3-yn-2-yl)benzene)
- 2171849-25-3(3-{(benzyloxy)carbonylamino}-1-(4-bromophenyl)cyclobutane-1-carboxylic acid)
- 1805578-43-1(3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde)



